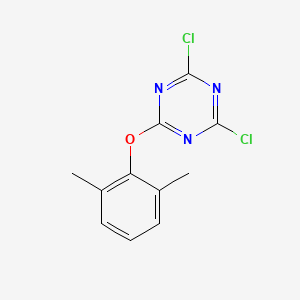

2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and a 2,6-dimethylphenoxy group attached to the triazine ring. It is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,6-dimethylphenol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms with the phenoxy group. The reaction is usually conducted in an organic solvent, such as acetone or dichloromethane, at a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent.

Oxidation: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.

Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.

Oxidation: Hydroxylated or carbonylated triazine derivatives.

Reduction: Dechlorinated triazine derivatives or reduced functional groups.

Scientific Research Applications

2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, and in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites or interacting with their cofactors. The compound’s triazine ring structure allows it to form stable complexes with metal ions, which can disrupt various biochemical pathways. Additionally, its phenoxy group can interact with hydrophobic regions of proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

2,4-Dichloro-6-phenoxy-1,3,5-triazine: Similar structure but lacks the dimethyl groups on the phenoxy ring.

2,4-Dichloro-6-(2-methylphenoxy)-1,3,5-triazine: Similar structure with only one methyl group on the phenoxy ring.

2,4-Dichloro-6-(4-methylphenoxy)-1,3,5-triazine: Similar structure with a methyl group in a different position on the phenoxy ring.

Uniqueness

2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine is unique due to the presence of two methyl groups on the phenoxy ring, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications, making it a valuable compound in research and industry.

Biological Activity

2,4-Dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine is a compound belonging to the triazine family, which is notable for its diverse biological activities. This article explores its biological activity, including antimicrobial properties and potential applications in agriculture and pharmaceuticals.

Chemical Structure and Properties

- Molecular Formula: C11H10Cl2N3O

- Molecular Weight: 273.13 g/mol

- CAS Number: Not specifically listed but related compounds are well-documented.

Biological Activity Overview

The biological activity of triazine derivatives has been extensively studied due to their potential applications in various fields such as agriculture (herbicides), pharmaceuticals (antimicrobials), and materials science (UV absorbers).

Antimicrobial Activity

Research indicates that several triazine derivatives exhibit significant antimicrobial properties. For instance:

- A study reported that certain triazine derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μg/mL .

- Another investigation highlighted the effectiveness of triazine compounds in inhibiting the growth of pathogenic fungi, suggesting a broad-spectrum antimicrobial potential .

Case Study 1: Antimicrobial Evaluation

A series of synthesized triazine derivatives were evaluated for their antimicrobial properties. The results indicated that compounds with specific substitutions on the triazine ring exhibited enhanced activity against common pathogens. The study utilized standard microbiological techniques to determine the MIC values and compared them with established antibiotics.

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| Triazine A | 6.25 | E. coli |

| Triazine B | 12.5 | S. aureus |

| Triazine C | 10.0 | C. albicans |

Case Study 2: Agricultural Applications

The compound has also been explored for its use as a herbicide. Its structure allows it to interact with plant growth regulators, potentially inhibiting weed growth while being less toxic to crops. Field trials demonstrated effective control of specific weed species without significant impact on crop yield.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.

- Disruption of Cellular Processes: The compound may interfere with cellular processes such as protein synthesis and cell division in microorganisms.

Properties

CAS No. |

52643-07-9 |

|---|---|

Molecular Formula |

C11H9Cl2N3O |

Molecular Weight |

270.11 g/mol |

IUPAC Name |

2,4-dichloro-6-(2,6-dimethylphenoxy)-1,3,5-triazine |

InChI |

InChI=1S/C11H9Cl2N3O/c1-6-4-3-5-7(2)8(6)17-11-15-9(12)14-10(13)16-11/h3-5H,1-2H3 |

InChI Key |

UIGMDMOGAQFIQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC2=NC(=NC(=N2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.